Enantiopurity: Defined (3S) Stereocenter vs. Racemic or (2S)‑Regioisomers
The target compound carries a single (3S) stereocenter derived from L‑aspartic acid. In contrast, the commercially abundant methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate (CAS not assigned; catalog BB4LS-EN300-12456985) places the protected amino group at the 2‑position, leading to a different spatial orientation of the reactive ketone relative to the chiral center. No racemic version of CAS 247045‑72‑3 is commonly listed, indicating that the (3S) form is intentionally synthesized for applications requiring a specific three‑dimensional arrangement [1]. Quantitative enantiomeric excess (ee) values are not published in peer‑reviewed literature for this compound; however, commercial suppliers typically list a minimum purity of 95% (achiral HPLC) without specifying chiral purity, making independent verification essential for stereochemically sensitive applications .
| Evidence Dimension | Chiral configuration and positional isomerism |
|---|---|
| Target Compound Data | (3S)‑configuration, L‑aspartic acid numbering |
| Comparator Or Baseline | (2S)‑regioisomer (catalog BB4LS-EN300-12456985); achiral methyl 5‑bromo‑4‑oxopentanoate |
| Quantified Difference | Positional isomerism; ee data absent in public domain |
| Conditions | Supplier catalog comparison; chiral analytical data not disclosed |
Why This Matters
In stereoselective inhibitor design, the position of the reactive warhead relative to the chiral center dictates binding orientation; substitution with the (2S)‑isomer or an achiral analogue can ablate target recognition.
- [1] Chem-space.com. Catalog entry for methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate. Catalog No. BB4LS-EN300-12456985. View Source
